(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol
(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol
Brand Name:
Vulcanchem
CAS No.:
10531-50-7
VCID:
VC20996100
InChI:
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1
SMILES:
C1=CC=C(C=C1)C(C(F)(F)F)O
Molecular Formula:
C8H7F3O
Molecular Weight:
176.14 g/mol
(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol
CAS No.: 10531-50-7
Cat. No.: VC20996100
Molecular Formula: C8H7F3O
Molecular Weight: 176.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10531-50-7 |
|---|---|
| Molecular Formula | C8H7F3O |
| Molecular Weight | 176.14 g/mol |
| IUPAC Name | (1R)-2,2,2-trifluoro-1-phenylethanol |
| Standard InChI | InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1 |
| Standard InChI Key | VNOMEAQPOMDWSR-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H](C(F)(F)F)O |
| SMILES | C1=CC=C(C=C1)C(C(F)(F)F)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C(F)(F)F)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator